
Avocado oil - Quarantine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avocado oil is an edible oil extracted from the pulp of avocados, the fruit of Persea americana. It is renowned for its high smoke point and rich content of monounsaturated fats and vitamin E. Avocado oil is used both raw and for cooking, as well as in cosmetics and lubrication . The oil is characterized by its mild flavor and high nutritional value, making it a popular choice among health-conscious consumers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Avocado oil is primarily extracted through mechanical processes such as cold pressing and centrifugation. Cold pressing involves pressing the avocado pulp at low temperatures to retain the oil’s nutritional and sensory properties . Centrifugation, often combined with ultrasound-assisted methods, enhances the yield and quality of the oil by improving its physicochemical properties .
Industrial Production Methods: Industrial production of avocado oil involves several steps:
Sorting and Destoning: Avocados are sorted and destoned to remove the seeds.
Pulping: The flesh is then pulped to separate it from the skin.
Cold Pressing or Centrifugation: The pulp is subjected to cold pressing or centrifugation to extract the oil.
Filtration and Refining: The extracted oil is filtered and refined to remove impurities and enhance its stability.
Analyse Chemischer Reaktionen
Types of Reactions: Avocado oil undergoes various chemical reactions, including:
Oxidation: Exposure to air and light can lead to the oxidation of unsaturated fatty acids in avocado oil, resulting in rancidity.
Hydrolysis: The presence of water can cause hydrolysis, breaking down triglycerides into free fatty acids and glycerol.
Esterification: Avocado oil can undergo esterification reactions to form esters, which are used in cosmetics and pharmaceuticals.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and heat are common factors that induce oxidation.
Hydrolysis: Water and enzymes such as lipases facilitate hydrolysis.
Esterification: Alcohols and acids, often in the presence of catalysts, are used for esterification reactions.
Major Products:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerol.
Esterification: Esters used in various applications.
Wissenschaftliche Forschungsanwendungen
Avocado oil has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential to lower cholesterol levels and improve cardiovascular health.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and functional foods.
Wirkmechanismus
The beneficial effects of avocado oil are attributed to its high content of monounsaturated fatty acids, particularly oleic acid. These fatty acids enhance vascular function, reduce oxidative stress, and improve mitochondrial function. Avocado oil also contains bioactive compounds such as tocopherols and carotenoids, which contribute to its antioxidant properties . The oil’s mechanism of action involves modulating lipid metabolism, reducing inflammation, and protecting against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Olive Oil: Similar monounsaturated fat profile and high smoke point.
Coconut Oil: High in saturated fats, with different health implications.
Sunflower Oil: Rich in polyunsaturated fats, with a lower smoke point.
Uniqueness: Avocado oil stands out due to its high content of monounsaturated fats and vitamin E, as well as its high smoke point, making it suitable for high-heat cooking. Unlike many other vegetable oils, avocado oil is extracted from the pulp rather than the seeds, contributing to its unique flavor and nutritional profile .
Eigenschaften
CAS-Nummer |
8024-32-6 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
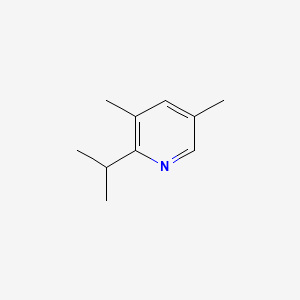
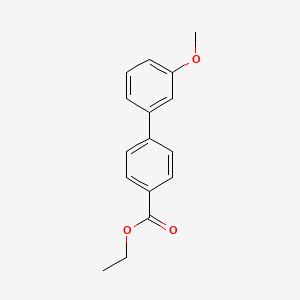
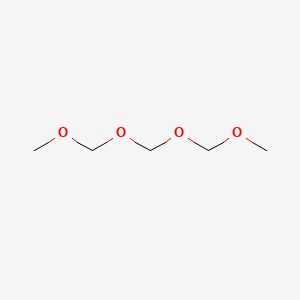

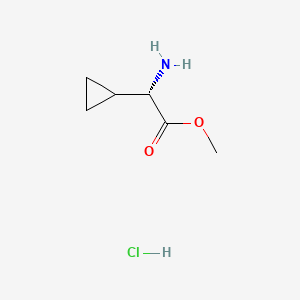
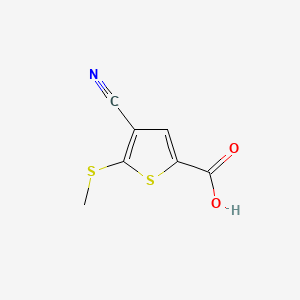


![Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium](/img/structure/B600160.png)

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)
